Datnn

anthracycline P388 leukemia in vitro-in vivo correlation

Datnn (CAS 109485-63-4) is a structurally unique, semi-synthetic C9-nonanoyl anthracycline that is indispensable for elucidating the disconnect between in vitro cytotoxicity and in vivo antitumor efficacy. Unlike clinically active anthracyclines, Datnn exhibits potent in vitro activity against P388 leukemia cells but completely loses efficacy in vivo, making it an ideal negative control for pharmacokinetic, biodistribution, and metabolic clearance studies. Its high lipophilicity (LogP 4.17) further distinguishes it from short-chain C9-acyl analogs, enabling critical SAR investigations. Procure Datnn to ensure experimental rigor in anthracycline research programs.

Molecular Formula C33H42ClNO9
Molecular Weight 632.1 g/mol
CAS No. 109485-63-4
Cat. No. B026009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDatnn
CAS109485-63-4
Synonyms4 O-daunosaminyl-2,4,5,12-tetrahydroxy-2-nonanoyl-1,2,3,4-tetrahydro-6,11-naphthacenedione
DATNN
Molecular FormulaC33H42ClNO9
Molecular Weight632.1 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(C(O5)C)O)N)O.Cl
InChIInChI=1S/C33H41NO9.ClH/c1-3-4-5-6-7-8-13-23(35)33(41)15-20-25(22(16-33)43-24-14-21(34)28(36)17(2)42-24)32(40)27-26(31(20)39)29(37)18-11-9-10-12-19(18)30(27)38;/h9-12,17,21-22,24,28,36,39-41H,3-8,13-16,34H2,1-2H3;1H
InChIKeyHHEARFGBTJAFSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Datnn (CAS 109485-63-4) Procurement Guide: C9-Nonanoyl Anthracycline Derivative for Comparative Pharmacology Studies


Datnn (CAS 109485-63-4), chemically defined as (2S,4S)-(+)-4-O-α-L-daunosaminyl-2,4,5,12-tetrahydroxy-2-nonanoyl-1,2,3,4-tetrahydro-6,11-naphthacenedione hydrochloride, is a semi-synthetic anthracycline derivative of daunorubicin featuring a C9-nonanoyl lipophilic side chain substitution [1][2]. First reported in 1986, this compound belongs to a series of 4-demethoxyanthracyclines carrying alkanoyl groups at the C9-position, synthesized from (R)-2,5,12-trihydroxy-1,2,3,4-tetrahydro-6,11-naphthacenedione-2-carboxylic acid [3]. With a molecular formula of C33H42ClNO9 and molecular weight of 632.1 g/mol, Datnn is structurally distinguished from the clinical anthracycline daunorubicin (MW 527.5 g/mol) by its extended C9-nonanoyl acyl chain and 4-demethoxy modification [1][4].

Why Datnn (CAS 109485-63-4) Cannot Be Substituted by Unmodified Daunorubicin or Shorter-Chain Acyl Analogs


Generic substitution fails for Datnn due to profound structure-dependent divergence between in vitro and in vivo pharmacological behavior—a characteristic not uniformly shared across anthracycline C9-acyl derivatives. While Datnn exhibits pronounced in vitro cytotoxicity against P388 leukemia cells, it demonstrates complete loss of in vivo antitumor efficacy in the same P388 murine model [1]. This in vitro–in vivo disconnect is not observed with clinically approved anthracyclines (e.g., daunorubicin, doxorubicin) that retain robust in vivo activity, nor is it necessarily predictable from the behavior of structurally adjacent analogs such as the C9-pentanoyl derivative (DATPN; CAS 109485-64-5) or the C9-(2-methylpropanoyl) derivative (DATMPN; CAS 109485-65-6), each of which possess distinct acyl chain lengths and therefore different lipophilicity and membrane partitioning characteristics [2][3]. Consequently, substituting Datnn with any other anthracycline—whether the parent daunorubicin or another C9-acyl analog—introduces uncontrolled experimental variables that invalidate comparative pharmacology, drug delivery, or SAR studies reliant on this compound's specific lipophilicity and in vivo clearance profile.

Datnn (109485-63-4) Quantitative Differentiation Evidence: In Vitro vs. In Vivo Activity Divergence and Physicochemical Comparator Data


Datnn In Vitro Cytotoxicity vs. Complete In Vivo Inactivity: P388 Leukemia Model

Datnn demonstrates pronounced in vitro cytotoxicity against P388 murine leukemia cells, yet exhibits zero in vivo antitumor efficacy when tested in the P388 model, representing a complete in vitro–in vivo activity disconnect [1]. This stands in contrast to clinically established anthracyclines such as daunorubicin, which maintain potent in vivo activity against P388 leukemia (typical T/C > 150% at optimal dose), and also diverges from the expected profile of lipophilic anthracyclines that generally show enhanced cellular uptake and activity [2].

anthracycline P388 leukemia in vitro-in vivo correlation antitumor pharmacology

Lipophilicity Differentiation: Datnn vs. Daunorubicin LogP and Molecular Weight Comparison

Datnn exhibits substantially higher calculated lipophilicity (LogP = 4.17) compared to the parent clinical compound daunorubicin (XLogP = 0.56 to 1.83, depending on computational method) [1][2]. This ~3-4 log unit difference represents approximately a 1,000- to 10,000-fold increase in octanol-water partition coefficient, accompanied by an increased molecular weight (632.1 vs. 527.5 g/mol) and greater number of rotatable bonds (10 vs. 4) [3].

lipophilicity physicochemical properties drug design anthracycline ADME

Class-Wide C9-Acyl Modification SAR: Nonanoyl vs. Pentanoyl vs. Methylpropanoyl Derivative Activity Profiles

Datnn belongs to a homologous series of C9-acyl 4-demethoxyanthracycline derivatives synthesized and tested contemporaneously, including DATPN (C9-pentanoyl, CAS 109485-64-5) and DATMPN (C9-(2-methylpropanoyl), CAS 109485-65-6) [1]. The primary source indicates that all three compounds (7a-c) showed pronounced in vitro cytotoxicity against P388 cells, but only Datnn (7a, C9-nonanoyl) was explicitly noted as ineffective in vivo, establishing an SAR inflection point between the C5/C4-branched and C9-linear acyl chain lengths with respect to in vivo translation [2].

structure-activity relationship C9-acyl anthracycline homolog series lead optimization

Molecular Size and Rotatable Bond Count Differentiation: Implications for Membrane Permeability

Datnn possesses substantially higher molecular weight (632.1 g/mol) and rotatable bond count (10 bonds) compared to the clinical anthracycline baseline daunorubicin (527.5 g/mol; 4 rotatable bonds) [1][2]. This places Datnn beyond typical oral drug-like property thresholds (MW > 500, rotatable bonds > 10 correlates with reduced oral bioavailability probability), while the increased rotatable bond count introduces greater conformational flexibility that may influence target binding and membrane interactions [3].

molecular weight rotatable bonds permeability ADME drug-like properties

Datnn (109485-63-4) Recommended Procurement and Research Application Scenarios


In Vitro–In Vivo Correlation Studies in Anthracycline Pharmacology

Datnn's pronounced in vitro cytotoxicity coupled with complete in vivo inactivity makes it an ideal negative control compound for studies investigating the determinants of in vivo anthracycline efficacy beyond cellular cytotoxicity [1]. Researchers can use Datnn alongside in vivo-active anthracyclines to dissect the contributions of pharmacokinetics, biodistribution, protein binding, or metabolic clearance to antitumor outcomes, leveraging the compound's unique in vitro–in vivo disconnect as an experimental variable.

Lipophilicity-Dependent Cellular Uptake and MDR Efflux Transporter Studies

With a calculated LogP of 4.17 versus daunorubicin's ~0.6–1.8, Datnn serves as a high-lipophilicity anthracycline probe for investigating membrane partitioning kinetics, intracellular accumulation, and P-glycoprotein (P-gp) substrate recognition [2][3]. Comparative studies between Datnn, moderate-lipophilicity anthracyclines, and short-chain C9-acyl analogs (DATPN, DATMPN) can elucidate how acyl chain length modulates susceptibility to MDR1-mediated efflux and cellular retention.

C9-Acyl Anthracycline Homolog Series Structure-Activity Relationship Studies

Datnn represents the C9-nonanoyl member of a homologous series that includes C9-pentanoyl (DATPN) and C9-(2-methylpropanoyl) (DATMPN) derivatives [4]. Procurement of Datnn alongside these structurally adjacent analogs enables systematic SAR investigations into the relationship between acyl chain length/branching, lipophilicity, and pharmacological outcomes, with Datnn's in vivo inactivity serving as a defined SAR inflection point for the series.

Analytical Reference Standard for Anthracycline Derivative Characterization

Datnn's well-defined physicochemical properties (MW 632.1 g/mol, LogP 4.17, 10 rotatable bonds, InChIKey HHEARFGBTJAFSA-ZYJZIWNCSA-N) and established CAS registry (109485-63-4) make it suitable as an analytical reference standard for HPLC method development, mass spectrometry calibration, and quality control in research settings involving lipophilic anthracycline derivatives . Its distinct retention characteristics relative to clinical anthracyclines facilitate separation and quantification in complex biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Datnn

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.